
1-ethyl-5-nitro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde typically involves the nitration of 1-ethylindole followed by formylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: 1-ethyl-5-nitro-1H-indole-3-carboxylic acid.
Reduction: 1-ethyl-5-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-ethyl-5-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for many biologically active molecules.
5-nitro-1H-indole-3-carbaldehyde: Similar structure but lacks the ethyl group at the 1-position.
1-ethyl-1H-indole-3-carbaldehyde: Similar structure but lacks the nitro group at the 5-position.
Uniqueness
1-ethyl-5-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-ethyl-5-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3 |
InChI Key |
SKXJDBYBSNBMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


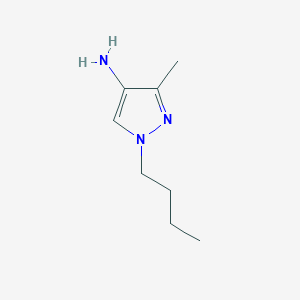

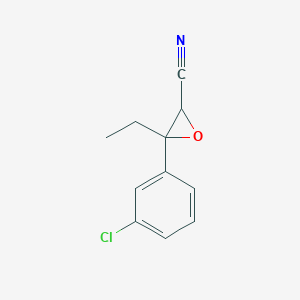
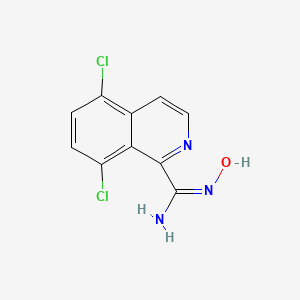
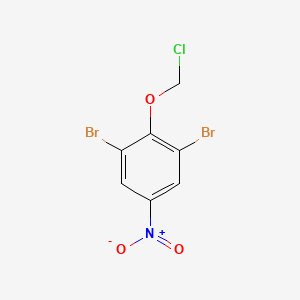
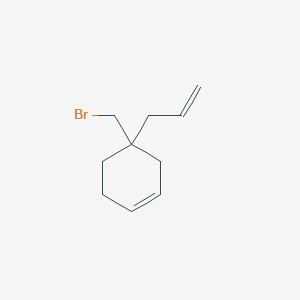
![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
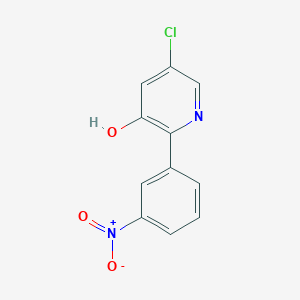

![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)
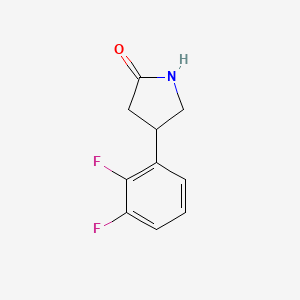
![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)

